Benzyl 4-bromo-2-propoxybenzoate
Description
Benzyl 4-bromo-2-propoxybenzoate is a synthetic benzoic acid derivative characterized by a benzyl ester backbone substituted with a bromine atom at the 4-position and a propoxy group at the 2-position of the aromatic ring. Its molecular formula is C₁₇H₁₅BrO₃, with a molecular weight of 353.21 g/mol. The compound’s structure confers unique physicochemical properties, including increased lipophilicity compared to unsubstituted benzyl benzoate, which may influence its bioavailability and biological activity.
Properties
IUPAC Name |
benzyl 4-bromo-2-propoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-2-10-20-16-11-14(18)8-9-15(16)17(19)21-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDXUPXLGFWLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-2-propoxybenzoate typically involves the bromination of a benzyl benzoate derivative. One common method is the bromination of benzyl 2-propoxybenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This involves the use of a bromine generator in continuous flow mode, which allows for efficient mass utilization and high throughput. The process can be optimized to achieve complete conversion in short residence times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-2-propoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The benzyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of benzyl 4-amino-2-propoxybenzoate or benzyl 4-thio-2-propoxybenzoate.
Oxidation: Formation of 4-bromo-2-propoxybenzoic acid.
Reduction: Formation of benzyl 4-bromo-2-propoxybenzyl alcohol.
Scientific Research Applications
Benzyl 4-bromo-2-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-propoxybenzoate involves its interaction with specific molecular targets The bromine atom and propoxy group play crucial roles in its reactivity and binding affinityThis reactivity is essential for its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analog: Benzyl Benzoate (BB)
BB (C₁₄H₁₂O₂ ), a simpler analog lacking bromine and propoxy substituents, has been a cornerstone in scabies therapy. Clinical trials demonstrate that 25% BB achieves an 87% cure rate in scabies patients, significantly outperforming permethrin (27% cure rate) due to emerging acaricide resistance . The absence of electron-withdrawing groups (e.g., bromine) in BB may enhance its interaction with parasitic enzymes or nerve membranes, though its rapid skin absorption limits residual efficacy.
Key Differences :
- Substituents: Benzyl 4-bromo-2-propoxybenzoate: Bromine (electron-withdrawing) and propoxy (electron-donating) groups. BB: No halogen or alkoxy substituents.
- Stability :
- The propoxy group may confer steric hindrance, slowing metabolic degradation compared to BB.
Halogenated Analogs: Bromine-Substituted Derivatives
Compounds like 4-bromobenzyl benzoate (lacking the propoxy group) show moderate efficacy against mites in preclinical models. However, the addition of a propoxy group in this compound could synergistically modulate target binding or pharmacokinetics.
Alkoxy-Substituted Analogs: Propoxy vs. Methoxy
This modification may improve sustained release but could also heighten irritation risks.
Data Table: Comparative Analysis
Research Findings and Implications
- Safety : BB’s dermal irritation (24% incidence) suggests that substitutions in this compound could either mitigate or exacerbate such effects, depending on metabolic pathways.
- Resistance Profile : The structural complexity of this compound may circumvent resistance mechanisms observed in permethrin-treated scabies, though this remains untested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
